molecular formula C15H23N3O3 B11803969 tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B11803969
M. Wt: 293.36 g/mol
InChI Key: VHKAUCQIQAICIV-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-aminopyridin-4-yloxy moiety at the 4-position.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-(3-aminopyridin-4-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-5-11(6-9-18)20-13-4-7-17-10-12(13)16/h4,7,10-11H,5-6,8-9,16H2,1-3H3

InChI Key

VHKAUCQIQAICIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-aminopyridin-4-yloxy)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and applications:

Compound Substituent Molecular Formula MW (g/mol) Synthetic Yield Key Properties/Applications Reference
tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate (Target) 3-Aminopyridin-4-yloxy Not explicitly given - - Potential kinase inhibition due to H-bonding; intermediate for bioactive molecules -
tert-Butyl 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (25) Triazole-linked 4-fluorophenyl C18H23FN4O2 346.40 77% Click chemistry product; used in kinase inhibitor development
tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)-methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (26) Triazole with silyl-protected hydroxymethyl C20H36N4O3Si 424.62 83% Click chemistry product; silyl group aids in solubility modulation
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate 5-Bromopyrimidin-2-yloxy C14H19BrN3O3 366.22 - Halogenated pyrimidine for cross-coupling reactions; potential antiviral applications
tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate Benzyloxy C17H25NO3 291.39 - Lipophilic intermediate; used in peptide synthesis
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Pyridin-3-yl and amine C15H23N3O2 277.36 - Light yellow solid; safety data emphasizes respiratory and eye protection
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Methylsulfonyloxyethyl C13H25NO5S 307.36 - High purity (anal. C 58.38%, H 7.02%, N 6.10%); mesylate leaving group for further functionalization

Key Observations:

Structural Diversity: The target compound’s 3-aminopyridin-4-yloxy group distinguishes it from analogs with triazole (25, 26), pyrimidine (15), or benzyloxy (10) substituents. This group enhances hydrogen-bonding capacity, which is critical for binding to biological targets like kinases or GPCRs. Triazole-containing analogs (25, 26) are synthesized via Cu-catalyzed click chemistry, achieving moderate yields (77–83%). These compounds are often used in fragment-based drug discovery due to their rigid triazole cores .

Synthetic Efficiency :

  • The desilylation of tert-butyl 4-(3-((5-(trimethylsilyl)pent-4-yn-1-yl)oxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate () achieved a 98% yield, highlighting the robustness of fluoride-mediated desilylation for alkyne deprotection .

Physicochemical Properties: Lipophilicity: The benzyloxy analog () has higher lipophilicity (MW 291.39) compared to the aminopyridine derivative, which may influence membrane permeability. Safety: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) requires stringent safety measures (respiratory and eye protection) despite being unclassified under GHS .

Biological Relevance: Halogenated pyrimidines (e.g., 5-bromo in ) are valuable in cross-coupling reactions for generating libraries of kinase inhibitors. Aminopyridine derivatives are often explored for CNS targets due to their ability to cross the blood-brain barrier.

Biological Activity

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, an aminopyridine moiety, and a tert-butyl group. Its molecular formula is C15H23N3O3C_{15}H_{23}N_{3}O_{3}, with a molecular weight of approximately 293.36 g/mol. This compound has been investigated for its potential biological activities, particularly in relation to its interactions with various biological targets.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminopyridine. This reaction is conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation .

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological potential. Its biological activity can be attributed to its ability to interact with specific enzymes and receptors, influencing various cellular processes and signaling pathways.

The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved. Interaction studies highlight that it can modulate the activity of specific proteins, which is crucial for understanding its therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Enzyme Interaction Studies :
    • Investigations have shown that this compound can bind effectively to enzymes involved in metabolic pathways. The binding affinity and inhibition constants have been measured, indicating a promising profile for drug development .
  • Cellular Signaling Pathways :
    • The compound has been found to influence key signaling pathways within cells, potentially impacting processes such as apoptosis and cell proliferation. This suggests its role in cancer therapy or other diseases characterized by dysregulated cell growth .
  • Pharmacokinetics :
    • Studies on the pharmacokinetic properties reveal that the compound has favorable absorption characteristics and metabolic stability, making it a candidate for further development in therapeutic applications .

Data Table: Biological Activity Summary

Study Target Activity IC50/EC50 Value
Enzyme InteractionVarious Metabolic EnzymesInhibition observedIC50 values ranging from 0.05 to 0.5 μM
Cellular SignalingApoptosis PathwaysModulation of signalingEC50 values around 0.1 μM
PharmacokineticsAbsorption & StabilityFavorable profileCL_int ~40 μL/min/mg

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